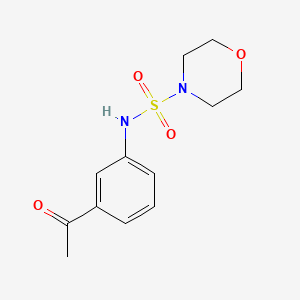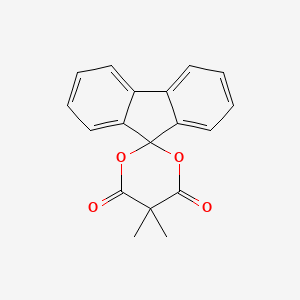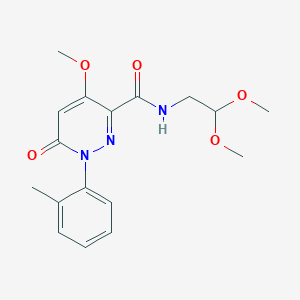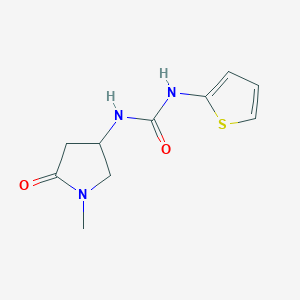![molecular formula C13H16ClN3OS B2430074 5-[3-(4-chloro-2-methylphenoxy)propyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 847503-28-0](/img/structure/B2430074.png)
5-[3-(4-chloro-2-methylphenoxy)propyl]-4-methyl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-[3-(4-chloro-2-methylphenoxy)propyl]-4-methyl-4H-1,2,4-triazole-3-thiol” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a thiol group (-SH), which is similar to an alcohol group but contains a sulfur atom instead of an oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring, thiol group, and chloro-methylphenoxy group would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the thiol group might be prone to oxidation, and the triazole ring might participate in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis and Characterization
Microwave-Assisted Synthesis : A novel synthesis process using microwave promotion has been developed for triazole derivatives, including compounds related to the specified chemical. This method provides a rapid and convenient approach for creating various derivatives, which could be useful for further applications in different scientific fields (Raval et al., 2010).
Antimicrobial and Antiproliferative Properties : New triazole derivatives have been synthesized and evaluated for their antimicrobial and antiproliferative activities. These findings suggest potential applications in medical research and drug development (Ali et al., 2022).
Corrosion Inhibition
- Mild Steel Corrosion Inhibition : Triazole derivatives, similar to the specified compound, have shown promising results as corrosion inhibitors for mild steel in acidic environments. This indicates potential industrial applications in protecting metals from corrosion (Yadav et al., 2013).
DNA Methylation Inhibition
- Anti-Tumor Activity : Some triazole derivatives have been studied for their effects on tumor DNA methylation levels, suggesting a role in anti-tumor research and potential applications in cancer therapy (Hovsepyan et al., 2018).
Synthesis of New Compounds
Development of New Bioactive Compounds : Research has focused on creating new compounds with quinoline and triazole derivatives, which are known for their varied biological activities. This research could lead to new drugs or treatments in various fields of medicine (D'Souza et al., 2020).
Derivatives with Antibacterial Activity : The synthesis and study of various derivatives of benzimidazole containing triazole heterocycle have shown significant antibacterial activity. This research contributes to the development of new antimicrobial agents (Tien et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[3-(4-chloro-2-methylphenoxy)propyl]-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3OS/c1-9-8-10(14)5-6-11(9)18-7-3-4-12-15-16-13(19)17(12)2/h5-6,8H,3-4,7H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPQQUNHODTMSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC2=NNC(=S)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Fmoc-Ala[3-(1-THQ)]-OH](/img/structure/B2429991.png)
![N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2429993.png)



![2-[(2,4-dichlorobenzyl)sulfanyl]-9-methyl-5H-thiochromeno[4,3-d]pyrimidine](/img/structure/B2429999.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]piperazine](/img/structure/B2430001.png)
![4-bromo-N-{3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2430003.png)





